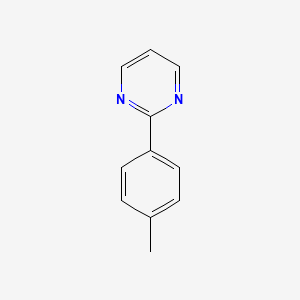

2-(p-Tolyl)pyrimidine

Descripción

2-(p-Tolyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a p-tolyl group (a methyl-substituted phenyl ring) at the 2-position. This scaffold is a versatile building block in medicinal and materials chemistry due to its ability to participate in π-stacking interactions and hydrogen bonding. Derivatives of this compound are synthesized via methods such as Suzuki-Miyaura coupling (e.g., using arylboronic acids) or acid-catalyzed cyclization . Key applications include anticoagulant agents and intermediates for complex heterocycles .

Propiedades

IUPAC Name |

2-(4-methylphenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-3-5-10(6-4-9)11-12-7-2-8-13-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHSRAQHJSBAEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77232-13-4 | |

| Record name | 2-(p-Tolyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with p-tolylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Cross-Coupling Reactions: Hiyama Couplings

Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes demonstrate high efficiency under palladium catalysis. The reaction requires a PdCl₂ catalyst, CuCl as an additive, and TBAF as an activator. The ligand PCy₃ enhances yields, with optimal conditions in dioxane solvent . Substituent effects on the pyrimidine ring (e.g., electron-donating groups like p-Me or p-OMe) do not significantly hinder reactivity, yielding products in 65–87% .

Reaction Conditions and Yields

| Substrate | Catalyst | Additive | Ligand | Activator | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1a (p-Me) | PdCl₂ | CuCl | PCy₃ | TBAF | Dioxane | 83 |

| 1b (p-Cl) | PdCl₂ | CuCl | PCy₃ | TBAF | Dioxane | 76 |

| 1c (p-F) | PdCl₂ | CuCl | PCy₃ | TBAF | Dioxane | 81 |

Cyclization Reactions

Cyclization reactions are pivotal in forming complex heterocycles. For example, a Pd-catalyzed carbonylation of α-chloroketones (e.g., 2-chloro-1-phenylethan-1-one) generates β-ketoacylpalladium intermediates, which react with non-symmetrical ureas to form pyrimidine derivatives like 3-cyclohexyl-6-phenyl-1-(p-tolyl)uracil (73% yield) .

Key Steps

-

Acylation : Chemoselective acylation of urea at the alkyl-substituted nitrogen.

-

Cyclization : Intramolecular nucleophilic attack forms the pyrimidine ring .

Oxidation and Reduction Pathways

Pyrimidine derivatives are susceptible to oxidation/reduction, though direct data for 2-(p-Tolyl)pyrimidine is limited. Indirect evidence from related compounds suggests that substituent electronic effects influence reactivity. For example, electron-withdrawing groups (e.g., p-NO₂) stabilize intermediates during oxidation .

Aplicaciones Científicas De Investigación

The search results provided do not contain specific information about the applications, data tables, or case studies for the compound "2-(p-Tolyl)pyrimidine." However, the search results do highlight the applications of pyrimidine derivatives in drug discovery and their biological activities .

Pyrimidine Derivatives in Drug Discovery

Pyrimidine derivatives have demonstrated a major impact in drug discovery therapeutics, including anti-infectives and anticancer applications . Pyrimidines are important chemical moieties with various derivatives that have antimicrobial properties . Pyrimidine-based 2-aminobenzothiazole derivatives are being explored for their anticancer evaluation .

Anticancer Activity

Substituted pyrido[2,3-d]pyrimidines have been synthesized and evaluated for in vitro anticancer activity against hepatic, prostate, colon, breast, and lung cancer cell lines . Certain pyrimidine derivatives have shown strong anticancer activity relative to standard drugs like doxorubicin . Additionally, some pyrimidine derivatives have exhibited anticancer activities against various cell lines and enzymes . In one study, researchers rapidly synthesized 27 new molecules using 2,4,5-trichloropyrimidine as a raw material to treat acute lung injury .

Mecanismo De Acción

The mechanism of action of 2-(p-Tolyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparación Con Compuestos Similares

Pyrido-Pyrazolo-Pyrimidine Derivatives

describes pyrido-pyrazolo-pyrimidines with 2-(p-Tolyl) and varying 4-aryl substituents. Key differences in physical and synthetic properties are highlighted below:

Key Observations :

Azolo-Pyrimidines with Anticoagulant Activity

and report azolo-pyrimidines fused with benzimidazo-triazolo moieties. These compounds demonstrate potent anticoagulant effects, measured via clotting times in rabbits:

| Compound ID | Substituent at Position 4 | Melting Point (°C) | APTT (s) | TT (s) | PT (s) |

|---|---|---|---|---|---|

| 13a | 2,3,4-Trimethoxyphenyl | 226–228 | 45.2 | 28.1 | 14.3 |

| 14a | 8,9-Difluoro-2,3,4-trimethoxyphenyl | 270–272 | 52.7 | 34.6 | 18.9 |

| Reference | Dabigatran etexilate | – | 48.5 | 30.2 | 16.0 |

Key Observations :

Imidazo-Pyrimidine Derivatives

lists 2-(p-Tolyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS: 881041-40-3), a structurally related compound with distinct properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁N₃O |

| Molecular Weight | 237.26 g/mol |

| Melting Point | Not reported |

| Key Applications | Intermediate for drug synthesis |

Comparison with 2-(p-Tolyl)pyrimidine :

Actividad Biológica

2-(p-Tolyl)pyrimidine, a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a pyrimidine ring substituted with a para-tolyl group, which influences its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The primary mechanism through which this compound exerts its biological effects involves modulation of calcium channels. Specifically, it has been shown to interact with voltage-gated L-type Ca²⁺ channels (Cav1.2 and Cav1.3) , leading to an increase in inward Ca²⁺ currents. This modulation results in altered activation and inactivation kinetics of these channels, thereby affecting intracellular calcium signaling pathways.

Pyrimidine derivatives like this compound are known to influence various cellular functions:

- Cell Signaling : The compound can enhance calcium influx into cells, which is critical for numerous signaling pathways.

- Gene Expression : It may affect the expression levels of genes involved in cell proliferation and apoptosis.

- Metabolic Pathways : The compound interacts with enzymes and cofactors involved in metabolic processes, potentially influencing cellular metabolism .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including Staphylococcus epidermidis .

- Antioxidant Properties : It has been shown to scavenge free radicals effectively, indicating potential use in oxidative stress-related conditions .

- Antitumor Effects : Research suggests that derivatives of this compound can inhibit tumor cell proliferation by inducing apoptosis and altering cell cycle progression. For instance, some pyrimidine derivatives have demonstrated enhanced efficacy against breast cancer cell lines .

Case Study 1: Antitumor Activity

A study evaluating the antitumor effects of pyrimidine derivatives found that modifications to the structure significantly impacted their efficacy. In particular, compounds similar to this compound were tested against MCF-7 breast cancer cells, revealing IC50 values that suggest potent inhibitory effects on cell viability .

Case Study 2: Antimicrobial Screening

In another investigation, a series of pyrimidine derivatives were screened for antimicrobial activity. The results indicated that this compound showed promising results against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other pyrimidine derivatives:

| Compound Type | Biological Activity | Notes |

|---|---|---|

| 5-(Arylmethylidene)-2,4,6-pyrimidine-2-triones | Moderate antimicrobial | Similar structure but different substituents |

| 1,3-Disubstituted pyrimidines | Varies | Reactivity influenced by substituents |

| This compound | High antimicrobial & antioxidant | Distinct p-tolyl group enhances activity |

Q & A

Q. Methodological Approach :

- Use Design of Experiments (DoE) to test solvent/catalyst combinations.

- Monitor reaction progress via TLC or HPLC.

- Characterize intermediates via H NMR and mass spectrometry to confirm structural integrity.

How can researchers ensure reproducibility in characterizing this compound derivatives?

Basic

Reproducibility hinges on standardized protocols for purification and characterization:

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .

- Characterization :

What advanced strategies resolve contradictions in reported biological activities of this compound analogs?

Advanced

Discrepancies in pharmacological data (e.g., CDK inhibition vs. cytotoxicity) may arise from assay conditions or structural nuances.

- Case Study : 2-((4-Sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives showed variable IC values depending on phosphorylation states of target kinases .

- Methodological Solutions :

How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

Q. Advanced

- Docking Studies : Use AutoDock Vina to predict binding poses in kinase domains (e.g., CDK2/cyclin E). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Leu83) .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity to prioritize electron-withdrawing groups at the 4-position .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

- PPE : Nitrile gloves (EN 374 standard), flame-retardant lab coats, and FFP2 respirators for aerosol prevention .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., ethanol reflux) .

- Waste Disposal : Neutralize acidic/byproduct streams with 10% sodium bicarbonate before disposal .

How can researchers address challenges in reproducing synthetic yields across batches?

Q. Advanced

- Root Cause Analysis :

- Trace impurities in starting materials via GC-MS.

- Optimize drying protocols for hygroscopic intermediates (e.g., sodium ethoxide).

- Process Analytical Technology (PAT) : Implement in-situ FTIR to monitor reaction progression and identify kinetic bottlenecks .

What methodologies validate the role of this compound in modulating signaling pathways (e.g., IL-6/STAT3/Notch)?

Q. Advanced

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Western Blotting : Quantify STAT3 phosphorylation (Tyr705) in pancreatic cancer cells treated with 10 µM derivatives .

- Animal Models : Use xenograft mice to assess tumor suppression and correlate with pathway inhibition.

How should structural modifications balance potency and solubility in this compound drug candidates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.